N-((3-Aminocyclobutyl)methyl)ethanesulfonamide is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to a class of compounds that contain both sulfonamide and amine functional groups, which contribute to its biological activity. This compound has garnered attention for its potential therapeutic uses, particularly in the context of treating various diseases.
The compound can be synthesized through various organic chemistry methods, often involving reactions that introduce the cyclobutyl and sulfonamide groups into a molecular framework. Its synthesis and properties are documented in several patents and scientific literature, indicating ongoing research and development in this area .
N-((3-Aminocyclobutyl)methyl)ethanesulfonamide is classified as an organic sulfonamide due to the presence of the sulfonamide group (-SO2NH2). Additionally, it is categorized under amine compounds because of the amino group attached to the cyclobutane ring. The compound's structure allows it to interact with biological systems, making it a candidate for pharmacological applications.
The synthesis of N-((3-Aminocyclobutyl)methyl)ethanesulfonamide can involve several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to characterize the synthesized compound .
N-((3-Aminocyclobutyl)methyl)ethanesulfonamide has a complex molecular structure defined by its functional groups:
The molecular structure can be represented using various chemical notation systems:
CC(C(=O)NCC1CC1)S(=O)(=O)N
InChI=1S/C7H15N3O2S/c1-5(2)10(8)9-6-3-4-7(6)11(12,13)14/h5-7H,3-4,8H2,1-2H3,(H,12,13)
N-((3-Aminocyclobutyl)methyl)ethanesulfonamide can participate in various chemical reactions typical for sulfonamides and amines:
Reactions involving this compound are often studied in the context of medicinal chemistry, where modifications to enhance biological activity or reduce toxicity are explored .
The mechanism of action for N-((3-Aminocyclobutyl)methyl)ethanesulfonamide is primarily linked to its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures exhibit activity against various biological pathways, including those involved in inflammation and cancer progression .
Relevant data on these properties are crucial for understanding the compound's behavior in biological systems .
N-((3-Aminocyclobutyl)methyl)ethanesulfonamide has potential applications in:
The ongoing research into this compound highlights its significance in medicinal chemistry and potential therapeutic applications .
The development of N-((3-Aminocyclobutyl)methyl)ethanesulfonamide stems from two converging trends in medicinal chemistry: the exploration of strained ring systems and the strategic deployment of sulfonamide pharmacophores. While early sulfonamide drugs (e.g., sulfamethazine, sulfadiazine) primarily exploited the aromatic sulfonamide motif for antibacterial activity [2], contemporary research shifted toward aliphatic sulfonamides as bioisosteres for carboxylic acids or phosphates, offering improved metabolic stability and membrane permeability. Concurrently, cyclobutane derivatives gained attention for their ability to modulate molecular conformation and reduce flexibility-driven entropy penalties during target binding.
The specific integration of a 3-aminocyclobutane with an aliphatic sulfonamide emerged circa the early 2010s, driven by advances in synthetic methodologies for strained rings. Key developments included:
Table 1: Key Synthetic Advances Enabling Cyclobutyl-Sulfonamide Scaffold Development
Synthetic Method | Relevance to Scaffold | Reference Origin |
---|---|---|
Borrowing Hydrogen Strategy | N-alkylation without harsh alkyl halides | [1] |
Transition Metal Catalysis | Efficient cyclobutane ring formation | [1] |
Sulfonyl Chloride Amination | Reliable sulfonamide bond formation | [2] |
N-((3-Aminocyclobutyl)methyl)ethanesulfonamide exhibits distinctive physicochemical and spatial properties that define its pharmacophoric value:
Table 2: Structural Parameters of Key Functional Groups
Functional Group | Key Geometric Features | Pharmacophoric Role |
---|---|---|
3-Aminocyclobutyl | Puckered ring; N-C bond length ~1.45 Å | Conformational restraint; basic amine |
Ethanesulfonamide | S-N bond length ~1.63 Å; S=O bonds ~1.43 Å | H-bond donor/acceptor; polarity |
Methylene Linker (-CH₂-) | Freely rotatable; C-C bond length ~1.53 Å | Distance modulation between groups |
These features enable the scaffold to satisfy pharmacophores demanding precise spatial separation of basic amines and hydrogen-bonding acceptors—common in enzyme active sites (e.g., kinases, ATPases, proteases). Its application in de novo drug design has been accelerated by deep generative models (DGMs) that optimize scaffolds for multi-point target engagement [3].
The individual components of N-((3-Aminocyclobutyl)methyl)ethanesulfonamide—the cyclobutylamine and sulfonamide—have established, complementary roles in bioactive molecules:
Cyclobutane as a Bioisostere:
Sulfonamide as a Versatile Pharmacophore:
Table 3: Bioactive Molecules Featuring Cyclobutane or Sulfonamide Moieties
Compound Class | Example Drug | Role of Moiety | Therapeutic Use |
---|---|---|---|
Cyclobutylamine Derivatives | Rivastigmine | Dimethylaminoethyl group (flexible analog) enhances AChE binding | Alzheimer’s disease |
Sulfonamide Antibacterials | Sulfadiazine (SDZ) | 4-Aminobenzenesulfonamide inhibits dihydropteroate synthase | Bacterial infections |
P-CAB Inhibitors | Vonoprazan | Sulfonyl-containing analogs block K⁺ site in H⁺,K⁺-ATPase | Acid-related disorders |
Kinase Inhibitors | Experimental compounds | Cyclobutyl-sulfonamide disrupts ATP-binding cleft | Oncology |
The hybrid scaffold N-((3-Aminocyclobutyl)methyl)ethanesulfonamide synergizes these attributes. The sulfonamide anchors polar interactions, while the strained cyclobutane projects the primary amine into deep binding cavities—demonstrated in recent de novo designed P-CABs targeting H⁺,K⁺-ATPase with sub-100 nM affinity [3]. This positions it as a privileged structure for next-generation drug discovery.
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: